N-(4-Phenyl-1-cyclohexenyl)benzamide

Description

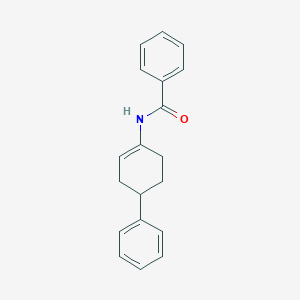

N-(4-Phenyl-1-cyclohexenyl)benzamide is a benzamide derivative characterized by a cyclohexenyl ring substituted with a phenyl group at the 4-position, attached to the benzamide nitrogen. Benzamides are a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyclohexenyl moiety in this compound introduces conformational rigidity, which may influence its binding affinity to biological targets compared to more flexible alkyl or arylalkyl substituents.

Properties

CAS No. |

920743-06-2 |

|---|---|

Molecular Formula |

C19H19NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N-(4-phenylcyclohexen-1-yl)benzamide |

InChI |

InChI=1S/C19H19NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-10,13,16H,11-12,14H2,(H,20,21) |

InChI Key |

IPBPVHBZFGBYNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenyl-1-cyclohexenyl)benzamide typically involves the condensation of 4-phenylcyclohexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-Phenyl-1-cyclohexenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The phenyl and cyclohexenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of N-(4-Phenyl-1-cyclohexenyl)amine.

Substitution: Formation of various substituted benzamides and cyclohexenes.

Scientific Research Applications

N-(4-Phenyl-1-cyclohexenyl)benzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of advanced materials and polymers with specific properties

Mechanism of Action

The mechanism of action of N-(4-Phenyl-1-cyclohexenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Table 1. Structural Features of Benzamide Derivatives

Key Observations :

- Heterocyclic substituents (e.g., imidazole in , benzimidazole in ) enhance interactions with biological targets, such as enzymes or receptors involved in cancer or inflammation .

- Polar groups (e.g., methoxy in Rip-B, hydroxyl in ’s N-(4-hydroxyphenyl)-N-phenyl-benzamide) improve solubility but may reduce membrane permeability .

Key Observations :

- Rip-B was synthesized efficiently (80% yield) via a straightforward amidation reaction .

- Mannich base derivatives () required condensation with formaldehyde and amines, highlighting the versatility of benzamide synthesis .

- The target compound’s cyclohexenyl group may necessitate specialized reagents (e.g., cyclohexenylamines) and longer reaction times due to steric effects.

Table 3. Activity Profiles of Benzamide Derivatives

Key Observations :

- Imidazole-containing derivatives () show potent anticancer activity, likely due to interactions with kinase domains or DNA .

- Benzimidazole derivatives () exhibit dual analgesic and anti-inflammatory effects with reduced gastric toxicity, a critical advantage over NSAIDs .

- The target compound’s rigid cyclohexenyl group may enhance binding to hydrophobic pockets in target proteins, though this requires experimental validation.

Pharmacokinetic and Toxicity Profiles

ADMET properties are crucial for drug development:

Table 4. ADMET Predictions for Selected Compounds

| Compound Name | Absorption | Metabolism | Toxicity | Reference |

|---|---|---|---|---|

| N-(Phenylcarbamoyl)benzamide | High | Moderate | Low hepatotoxicity | |

| Rip-B () | Moderate | Rapid | Not reported |

Key Observations :

- The target compound’s lipophilic cyclohexenyl group may improve blood-brain barrier penetration but could increase metabolic stability concerns.

Biological Activity

N-(4-Phenyl-1-cyclohexenyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate phenyl and cyclohexene derivatives through amide formation. Various synthetic routes have been developed to optimize yield and purity, including:

- Direct amidation : Utilizing benzoyl chloride derivatives with amines.

- Metal-catalyzed reactions : Employing palladium or nickel catalysts to facilitate coupling reactions.

Antiviral Activity

Research indicates that derivatives of benzamide, including this compound, exhibit antiviral properties. For example, studies on similar compounds have shown moderate activity against enterovirus 71 (EV71), with IC50 values indicating effective inhibition at low micromolar concentrations . This suggests that this compound may possess comparable antiviral efficacy.

Antimicrobial and Antiparasitic Properties

Benzamide derivatives are noted for their broad-spectrum biological activities, including antibacterial, antifungal, and antiparasitic effects. For instance, certain N-benzoyl derivatives have demonstrated activity against Toxoplasma gondii and Plasmodium falciparum, with structure-activity relationship studies revealing critical insights into their mechanisms of action .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related studies include:

- Substituent effects : The presence and position of substituents on the benzene ring significantly influence the compound's potency.

- Cyclohexene ring effects : The cyclohexene moiety contributes to the compound's overall conformation, affecting its interaction with biological targets.

Case Study 1: Antiviral Efficacy

A study focusing on a series of phenylbenzamide derivatives demonstrated that modifications at specific positions enhanced antiviral activity against EV71. The most potent derivative had an IC50 value significantly lower than that of existing antiviral agents, indicating a promising lead for further development .

Case Study 2: Antiparasitic Activity

Another investigation revealed that certain benzamide derivatives exhibited selective toxicity towards T. gondii tachyzoites. The SAR analysis indicated that modifications at the para position of the benzene ring were critical for enhancing activity against this parasite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.